molecular formula C21H18O7 B1204376 Austrobailignan 1 CAS No. 55955-07-2

Austrobailignan 1

Cat. No. B1204376
CAS RN: 55955-07-2
M. Wt: 382.4 g/mol
InChI Key: GROYKMASYUMFER-RQUSPXKASA-N
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Description

Austrobailignan 1 is a lactone and a lignan.

Scientific Research Applications

Anticancer Properties

Austrobailignan 1, isolated from various plants, exhibits notable anticancer properties. Its ability to inhibit cell growth in human non-small cell lung cancer lines, inducing cell cycle arrest and apoptosis, is particularly significant. This effect is attributed to its role as a topoisomerase 1 inhibitor, causing DNA strand breaks and consequent DNA damage response signaling, leading to cell cycle arrest and apoptosis in a p53-independent manner (Wu et al., 2015). Additionally, austrobailignan 1 has demonstrated significant anticancer activity against breast cancer cell lines and moderate activity against colon cancer cell lines (Abo-Elghiet et al., 2021).

Antioxidant and Antiproliferative Activities

Austrobailignan 1 also possesses antioxidant properties. Some studies have shown that certain lignans, including austrobailignan variants, exert antiproliferative effects on cancer cells as well as antioxidant activity (Filleur et al., 2001).

Activity Against Trypanosoma Cruzi

In research focused on combating Trypanosoma cruzi, the causative agent of Chagas disease, compounds related to austrobailignan 1, such as threo-austrobailignan-6, have shown promising anti-parasitic activity, affecting the mitochondrial membrane potential of the parasites (Brito et al., 2019).

Impact on Stomach Cancer Cells

Studies on Saururus chinensis, which contains austrobailignan variants, have revealed that these compounds induce apoptosis in stomach cancer cells, making them potential candidates for chemotherapeutic drugs (Jeong et al., 2015).

Cytotoxic Effects on Prostate Cancer Cells

Research indicates that neolignans, including austrobailignan-related compounds, exhibit cytotoxic effects against prostate cancer cell lines, suggesting their potential as starting points for new drugs targeting prostate cancer (Toneto et al., 2023).

properties

CAS RN

55955-07-2

Product Name

Austrobailignan 1

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(5R,5aR,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19-/m0/s1

InChI Key

GROYKMASYUMFER-RQUSPXKASA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O

SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O

synonyms

austrobai-lignan-1
austrobailignan 1
austrobailignan-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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